molecular formula C15H20O4 B140721 (R)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid CAS No. 139658-04-1

(R)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid

Cat. No. B140721
CAS RN: 139658-04-1
M. Wt: 264.32 g/mol
InChI Key: MNBMVDGIDVXTOF-OAHLLOKOSA-N
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Description

(R)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid (R-MTCA) is a chiral compound that has been studied extensively in recent years due to its potential applications in a variety of scientific fields. It has been used in the synthesis of pharmaceuticals, as a reagent in chemical reactions, and as a tool in biochemical and physiological studies.

Scientific Research Applications

Biocatalyst Inhibition and Microbial Resistance

Carboxylic acids, including (R)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid, are known for their role as microbial inhibitors. This characteristic is particularly interesting in the field of biorenewable chemicals, where these acids can inhibit microbes at concentrations below the desired yield. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids aids in engineering robust microbial strains for industrial applications. The key effects include damage to the cell membrane and a decrease of the microbial internal pH, impacting the metabolic processes and the microbial tolerance to these acids (Jarboe, Royce, & Liu, 2013).

Antioxidant Properties

(R)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid has been identified as a biologically active compound with significant antioxidant properties. The structural differences in carboxylic acids significantly influence their bioactivity, including antioxidant, antimicrobial, and cytotoxic activities. Studies suggest that the antioxidant activity of these compounds, such as (R)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid, is structurally dependent, with a correlation between the number of hydroxyl groups and the exhibited antioxidant activity (Godlewska-Żyłkiewicz et al., 2020).

Chemical Synthesis and Polymer Development

The compound is also significant in the chemical synthesis of lactic acid derivatives. Lactic acid, derived from biomass, serves as a feedstock for green chemistry, with (R)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid potentially playing a role in the synthesis of biodegradable polymers and other valuable chemicals. Biotechnological routes offer greener alternatives to chemical synthesis, which might replace traditional methods in the future, making (R)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid relevant in sustainable chemistry (Gao, Ma, & Xu, 2011).

Environmental and Industrial Applications

This compound plays a role in the conversion of plant biomass to furan derivatives, a critical step towards sustainable access to new generations of polymers, functional materials, and fuels. Its derivatives are seen as potential alternatives to non-renewable hydrocarbon sources, indicating the compound's significance in future green chemistry applications (Chernyshev, Kravchenko, & Ananikov, 2017).

properties

IUPAC Name

(2R)-6-methoxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-8-9(2)13-11(10(3)12(8)18-5)6-7-15(4,19-13)14(16)17/h6-7H2,1-5H3,(H,16,17)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBMVDGIDVXTOF-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C(=O)O)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1O[C@@](CC2)(C)C(=O)O)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350939
Record name (R)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid

CAS RN

139658-04-1
Record name (R)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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